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2-(4-Aminobutyl)malonic acid

Cat. No.: B12824039
M. Wt: 175.18 g/mol
InChI Key: FRXKFOUBZFMNLB-UHFFFAOYSA-N
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Description

General Overview of Malonic Acid Derivatives as Chemical Synthons

Malonic acid, with the systematic IUPAC name propanedioic acid, is a dicarboxylic acid with the structure CH2(COOH)2. wikipedia.orgnih.govchemicalbook.com Its derivatives, particularly its esters like diethyl malonate, are highly valuable synthons in organic synthesis. wikipedia.orglibretexts.org The significance of these compounds stems from the reactivity of the methylene (B1212753) group (—CH2—) positioned between two electron-withdrawing carboxyl groups. This unique positioning makes the α-hydrogens acidic and easily removable by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. libretexts.org

This enolate, known as a malonic ester enolate, is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. The most prominent of these is the malonic ester synthesis , a versatile method for preparing carboxylic acids. libretexts.org In this synthesis, the enolate is alkylated with an alkyl halide. Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields a substituted acetic acid. libretexts.org

Furthermore, malonic acid and its derivatives are key reactants in Knoevenagel condensations , where they react with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. wikipedia.orgatamankimya.com They are also used in the synthesis of barbiturates through condensation with urea (B33335) and in the preparation of other valuable compounds for the pharmaceutical, flavor, and fragrance industries. wikipedia.orgatamankimya.commultichemindia.com Substituted malonic acid half-oxyesters (SMAHOs) represent another class of these derivatives, primarily used as pro-nucleophiles in decarboxylative processes, contributing to greener synthetic methodologies. researchgate.net

Rationale for Contemporary Research on 2-(4-Aminobutyl)malonic Acid

Contemporary research into specifically substituted malonic acids like this compound is driven by the pursuit of novel molecules with specific biological or material properties. The structure of this compound is bifunctional, containing both a malonic acid moiety and a primary amino group at the terminus of a butyl chain. This combination suggests several areas of research interest:

Pharmaceutical and Medicinal Chemistry: The aminobutyl group is a common feature in biologically active molecules and can interact with physiological targets. The malonic acid portion can be a handle for further chemical modification or can itself interact with biological systems. For instance, malonic acid is a classic competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase. wikipedia.orgatamankimya.com Derivatives are being explored as inhibitors for other enzymes, such as CD73, which is a target for cancer immunotherapy. nih.gov The presence of the amino group could target the molecule to specific receptors or enzymes, making it a candidate for drug design.

Polymer Chemistry: The difunctional nature of the molecule, with two carboxylic acid groups and one amino group, makes it a potential monomer for the synthesis of specialty polyamides or other polymers with unique properties. Malonic acid itself is used as a crosslinker for low-temperature cure powder coatings. wikipedia.org

Neurochemistry: The aminobutyl group is structurally related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This structural similarity suggests that this compound could be investigated for its potential neurological activity.

Historical Development of Malonic Acid Chemistry in Synthetic Methodologies

The history of malonic acid dates back to 1858, when it was first prepared by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.orgatamankimya.comatamankimya.comacs.org The name "malonic" itself is derived from the Greek word malon, meaning 'apple', as malic acid is abundant in apples. wikipedia.orgatamankimya.comresearchgate.net

The synthetic utility of malonic acid derivatives, particularly diethyl malonate, became widely recognized with the development of the malonic ester synthesis. This reaction provided a systematic and reliable method for the synthesis of a wide range of carboxylic acids, which was a significant advancement in the field of organic synthesis. libretexts.org

Another key historical milestone was the discovery of the Knoevenagel condensation by Emil Knoevenagel in 1898. This reaction, involving the condensation of an active methylene compound like malonic acid or its esters with an aldehyde or ketone, opened up new pathways for the synthesis of unsaturated compounds and has been continuously refined, for example, through the Doebner modification. wikipedia.org

Throughout the 20th and into the 21st century, the applications of malonic acid chemistry have expanded beyond traditional organic synthesis. It is now a crucial building block in the production of specialty chemicals, polymers, and pharmaceuticals. atamankimya.commultichemindia.com More recently, there has been a significant push towards producing malonic acid from renewable resources through microbial fermentation, reflecting a broader trend towards sustainable chemistry. chemicalbook.comacs.orgnih.gov

Detailed Research Findings

While specific research publications focusing exclusively on this compound are not widely available in the public domain, its synthesis can be conceptualized based on established methods in malonic acid chemistry. A plausible synthetic route involves the alkylation of a malonate ester with a protected aminobutyl halide.

A relevant synthetic procedure is described in a patent for related malonic acid derivatives. google.com The general steps would be:

Protection of the Amino Group: The amino group of a 4-halobutylamine (e.g., 4-chlorobutylamine) is first protected to prevent it from reacting with the malonate ester. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Formation of the Malonate Enolate: Diethyl malonate is treated with a base like sodium ethoxide in ethanol (B145695) to generate the nucleophilic sodiomalonic ester. google.com

Alkylation: The protected aminobutyl halide, such as N-[(tert-butoxy)carbonyl]-4-chloro-butylamine, is then added to the malonate enolate solution. The enolate displaces the chloride ion in an SN2 reaction to form diethyl 2-(4-(tert-butoxycarbonylamino)butyl)malonate. google.com

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed, typically using a strong base like sodium hydroxide (B78521) followed by acidification. This converts the two ester groups into carboxylic acids. Upon heating, the substituted malonic acid readily decarboxylates (loses a molecule of CO2) to yield the monosubstituted product.

Deprotection: The final step would be the removal of the Boc protecting group from the amino function, usually under acidic conditions, to yield the final product, this compound.

This synthetic approach highlights the power and versatility of classical malonic ester chemistry in preparing specifically functionalized molecules.

Data Tables

Table 1: Properties of Malonic Acid

PropertyValue
IUPAC NamePropanedioic acid
Other NamesMethanedicarboxylic acid, Dicarboxymethane
Chemical FormulaC₃H₄O₄
Molar Mass104.061 g/mol atamankimya.comturito.com
AppearanceWhite crystals or crystalline powder nih.govatamankimya.com
Melting Point135 to 137 °C (decomposes) wikipedia.orgatamankimya.comturito.com
Solubility in water763 g/L wikipedia.orgatamankimya.com
Acidity (pKa)pKa₁ = 2.83, pKa₂ = 5.69 wikipedia.orgatamankimya.comturito.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4 B12824039 2-(4-Aminobutyl)malonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-(4-aminobutyl)propanedioic acid

InChI

InChI=1S/C7H13NO4/c8-4-2-1-3-5(6(9)10)7(11)12/h5H,1-4,8H2,(H,9,10)(H,11,12)

InChI Key

FRXKFOUBZFMNLB-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Aminobutyl Malonic Acid

Alkylation Strategies for Malonic Esters

Alkylation of malonic esters stands as a cornerstone for introducing the 4-aminobutyl substituent. This method offers a versatile and controllable pathway to the desired product.

Malonic Ester Synthesis as a Core Strategy for 2-(4-Aminobutyl) Substitution

The malonic ester synthesis is a well-established and powerful method for preparing carboxylic acids from alkyl halides, effectively lengthening the carbon chain. libretexts.org In the context of 2-(4-aminobutyl)malonic acid, this synthesis provides a direct route to introduce the aminobutyl group onto the malonic ester backbone.

The initial and critical step in the malonic ester synthesis is the deprotonation of the α-carbon of a malonic ester, such as diethyl malonate, to form a resonance-stabilized enolate. libretexts.orgopenochem.org This is typically achieved using a moderately strong base like sodium ethoxide (NaOEt) in ethanol (B145695). pressbooks.pub The resulting enolate is a potent nucleophile. pressbooks.pubmasterorganicchemistry.com

To introduce the 4-aminobutyl group, an alkylation reaction is performed using a suitable electrophile. A key consideration here is the protection of the amino group to prevent it from interfering with the alkylation reaction. A common strategy involves using a 4-halobutyl derivative where the amino group is protected, for example, as a phthalimide (B116566) or a BOC (tert-butyloxycarbonyl) group. The enolate then attacks the electrophilic carbon of the protected aminoalkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond. pressbooks.pubmasterorganicchemistry.comorganicchemistrytutor.com

The regioselectivity of enolate formation is crucial, especially in asymmetrically substituted ketones. stackexchange.comquimicaorganica.org However, in the case of unsubstituted malonic esters, the two α-hydrogens are equivalent, simplifying the regioselectivity considerations for the initial alkylation. stackexchange.com The choice of base, solvent, and temperature can influence the formation of kinetic versus thermodynamic enolates, which becomes more relevant in subsequent alkylations or with more complex substrates. stackexchange.comquimicaorganica.org

Parameter Condition for Kinetic Enolate Condition for Thermodynamic Enolate
Base Strong, non-nucleophilic, bulky (e.g., LDA)Weaker base (e.g., NaOEt)
Solvent Aprotic (e.g., THF)Protic or aprotic
Temperature LowHigher
Reaction Time ShortLong (allows for equilibration)

This table summarizes the general conditions favoring kinetic versus thermodynamic enolate formation.

A significant advantage of the malonic ester synthesis is the ability to perform a second alkylation. libretexts.orgmasterorganicchemistry.com After the initial introduction of the protected 4-aminobutyl group, the resulting mono-substituted malonic ester still possesses one acidic α-hydrogen. libretexts.orgpressbooks.pub This allows for a subsequent deprotonation and alkylation with a second, different alkyl halide, leading to a dialkylated malonic ester. libretexts.orgpressbooks.pub

However, controlling the extent of alkylation to achieve selective monoalkylation can be a challenge, as the monoalkylated product can also be deprotonated and undergo further reaction. organic-chemistry.org To favor monoalkylation, an excess of the malonic ester can be used relative to the alkylating agent. organic-chemistry.org Conversely, to promote dialkylation, a stoichiometric amount or an excess of the base and alkylating agent would be employed. libretexts.org The steric hindrance of the initial substituent can also influence the feasibility of a second alkylation. google.com

Product Stoichiometry Key Considerations
Monoalkylated Malonic Ester Excess malonic ester relative to alkyl halideMinimizes the formation of the dialkylated product.
Dialkylated Malonic Ester 1. Deprotonation and alkylation with the first alkyl halide. 2. Second deprotonation and alkylation with a second alkyl halide.The two alkyl groups can be the same or different.

This table outlines the stoichiometric control for mono- and dialkylation of malonic esters.

The final steps of the malonic ester synthesis involve the conversion of the substituted ester to the desired carboxylic acid. This is typically achieved through hydrolysis of the ester groups, followed by decarboxylation. organicchemistrytutor.com

Hydrolysis can be carried out under either acidic or basic conditions. organicchemistrytutor.combeilstein-journals.org Acid-catalyzed hydrolysis, often using an aqueous acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) with heating, directly yields the dicarboxylic acid. masterorganicchemistry.combeilstein-journals.org Base-catalyzed hydrolysis (saponification) with a base like sodium hydroxide (B78521) (NaOH) initially produces the dicarboxylate salt, which is then protonated in a separate acidic workup step to give the dicarboxylic acid.

The resulting substituted malonic acid, having two carboxylic acid groups attached to the same carbon, is thermally unstable and readily undergoes decarboxylation upon heating. libretexts.orgbeilstein-journals.org This process involves the loss of one of the carboxyl groups as carbon dioxide, yielding the final this compound. libretexts.org It is important to note that harsh hydrolysis conditions can sometimes lead to simultaneous decarboxylation. beilstein-journals.org

Utilization of Meldrum's Acid Derivatives in Functionalization

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester of malonic acid that serves as a highly versatile reagent in organic synthesis. clockss.orgchemicalbook.com Its high acidity (pKa ≈ 4.97) makes it readily deprotonated to form a stable enolate. chemicalbook.com

The enolate of Meldrum's acid can undergo alkylation with various electrophiles, including alkyl halides, in a manner analogous to malonic esters. clockss.org This provides a pathway to introduce the protected 4-aminobutyl group. One of the key advantages of using Meldrum's acid is that its derivatives can be readily transformed into other functional groups. clockss.orgnih.gov For instance, pyrolysis of alkylated Meldrum's acid derivatives can generate highly reactive ketene (B1206846) intermediates, which can then be trapped to form various products. chemicalbook.com Furthermore, alcoholysis of acylated Meldrum's acid derivatives provides a route to β-keto esters. rsc.org

Alternative Synthetic Routes and Precursors

While malonic ester synthesis is a primary route, other strategies can be envisioned for the synthesis of this compound. For instance, the alkylation of acetamidomalonate esters is a common method for the synthesis of α-amino acids. This involves the alkylation of the enolate of diethyl acetamidomalonate, followed by hydrolysis of the esters and the amide group, and subsequent decarboxylation. This approach could be adapted to introduce the butyl group.

Additionally, biosynthetic pathways for malonic acid production are being explored, which could potentially be engineered to produce substituted derivatives. nih.gov These methods often start from precursors like β-alanine or oxaloacetic acid. nih.gov

Approaches Involving Cyanoacetic Acid Derivatives

A foundational method for preparing malonic acid and its derivatives involves precursors like cyanoacetic acid. The classical preparation starts with chloroacetic acid, which is converted to its sodium salt. wikipedia.org This salt then undergoes nucleophilic substitution with sodium cyanide to yield the sodium salt of cyanoacetic acid. wikipedia.orgorgsyn.org The nitrile group of cyanoacetic acid can then be hydrolyzed, typically using a strong base like sodium hydroxide, to form sodium malonate. Subsequent acidification produces malonic acid. wikipedia.orgatamankimya.com

While this outlines the formation of the core malonic acid structure, the introduction of the 4-aminobutyl group requires further steps. Typically, the malonic acid is converted to its diethyl ester, diethyl malonate, which serves as a versatile intermediate. atamankimya.com The synthesis of this compound via this pathway would conceptually involve:

Formation of Diethyl Malonate: Prepared from cyanoacetic acid through esterification and hydrolysis of the nitrile, or more commonly, through the reaction of ethyl alcohol with cyanoacetic acid. atamankimya.com

Alkylation: The diethyl malonate is deprotonated at the central carbon using a strong base like sodium ethoxide to form a stable enolate. This nucleophile is then reacted with a suitable 4-carbon electrophile containing a masked or protected amino group, such as a 1-halo-4-(protected-amino)butane.

Hydrolysis and Decarboxylation: The resulting alkylated diethyl malonate is then hydrolyzed (using acid or base) to convert the ester groups into carboxylic acids. Upon heating, the geminal dicarboxylic acid readily undergoes decarboxylation to yield the final this compound product. organicchemistrytutor.com

This approach leverages the high reactivity of the methylene (B1212753) group in malonic esters, which is made possible by the electron-withdrawing nature of the adjacent carbonyl groups, a feature that traces back to the cyano group in its precursor. atamankimya.com

Exploitation of Protected Amine Functionalities in Multi-Step Synthesis

Directly alkylating malonic esters with a halo-amine is often problematic because the free amine is nucleophilic and can lead to undesired side reactions. To ensure a clean and specific alkylation at the central carbon of the malonate, the amine functionality of the butyl side chain must be temporarily masked with a protecting group. This strategy is central to the successful synthesis of this compound.

A prominent example involves the use of a tert-butoxycarbonyl (Boc) protecting group. The synthesis proceeds by reacting diethyl malonate with a Boc-protected 4-chlorobutylamine. google.com The key steps are outlined below:

Deprotonation: Sodium metal is dissolved in absolute ethanol to generate sodium ethoxide. Diethyl malonate is then added to this basic solution, which removes a proton from the alpha-carbon to form the nucleophilic malonate enolate. google.com

Alkylation: N-[(tert-butoxy)carbonyl]-4-chloro-butylamine is added to the enolate solution. The nucleophilic carbon of the malonate attacks the carbon bearing the chlorine atom in an SN2 reaction, displacing the chloride and forming a new carbon-carbon bond. google.com

Deprotection and Hydrolysis: The resulting product, diethyl 2-(4-(tert-butoxycarbonylamino)butyl)malonate, is then subjected to acidic hydrolysis. This single step serves two purposes: it removes the Boc protecting group to reveal the primary amine and hydrolyzes the two ester groups to carboxylic acids.

Decarboxylation: Gentle heating of the intermediate diacid leads to the loss of one carboxyl group as carbon dioxide, yielding the final product, this compound.

Another classic method for protecting the amine is the Gabriel synthesis, which uses potassium phthalimide. youtube.com In this approach, a malonic ester bearing a leaving group at the alpha position is reacted with potassium phthalimide. youtube.com The phthalimide acts as a protected nitrogen source, preventing over-alkylation. youtube.com Subsequent steps would involve alkylation to add the rest of the side chain, followed by hydrolysis (often with hydrazine (B178648) or acid) to release the primary amine. youtube.com The use of protecting groups is indispensable as it prevents the amine from reacting out of turn and directs the synthesis toward the desired product.

StepReactantsKey TransformationIntermediate/Product
1Diethyl malonate, Sodium ethoxideEnolate formationDiethyl malonate enolate
2Diethyl malonate enolate, N-Boc-4-chlorobutylamineC-C bond formation (SN2 Alkylation)Diethyl 2-(4-(Boc-amino)butyl)malonate
3Diethyl 2-(4-(Boc-amino)butyl)malonate, H₃O⁺Ester hydrolysis and amine deprotection2-(4-Aminobutyl)malonic diacid
42-(4-Aminobutyl)malonic diacid, HeatDecarboxylationThis compound

Table 1: An illustrative multi-step synthesis of this compound using a protected amine.

Multi-Step Synthesis with Strategic Functional Group Interconversions

The synthesis of this compound is a prime example of how strategic functional group interconversions (FGIs) are used to build a target molecule. imperial.ac.uk An FGI is the conversion of one functional group into another, a fundamental tactic in organic synthesis. solubilityofthings.com

The malonic ester synthesis itself is rich with FGIs:

Ester to Carboxylic Acid: The final stage of the synthesis involves the hydrolysis of the two ethyl ester groups into carboxylic acids. This is typically achieved by saponification with a base (like NaOH or KOH) followed by acidification, or directly by heating with a strong acid (like HCl or H₂SO₄). organicchemistrytutor.comyoutube.com This conversion is crucial for the subsequent decarboxylation step.

Gem-Dicarboxylic Acid to Monocarboxylic Acid: The decarboxylation of the malonic acid derivative is a key FGI. The intermediate that possesses two carboxylic acid groups on the same carbon is thermally unstable. Heating causes one of the carboxyl groups to be eliminated as carbon dioxide, a reaction that transforms the dicarboxylic acid into the final monosubstituted carboxylic acid. organicchemistrytutor.com

The introduction of the side chain also relies on a critical FGI:

Alkyl Halide to Alkane (C-C bond formation): The reaction between the malonate enolate and the protected 4-chlorobutylamine is a nucleophilic substitution (SN2) reaction. ub.edu This process converts a carbon-halogen bond into a new carbon-carbon bond, effectively attaching the aminobutyl side chain to the malonic acid core. solubilityofthings.com

Furthermore, the protection and deprotection of the amine is another set of FGIs:

Amine to Carbamate (B1207046): The amine is protected as a carbamate (Boc group) to render it non-nucleophilic during the alkylation step.

Carbamate to Amine: In the final stages, the protecting group is removed, converting the carbamate back into the primary amine, thus revealing the desired functionality on the final product.

Each of these transformations is a deliberate step to manipulate the reactivity of the molecule, guiding the synthesis pathway efficiently to the desired this compound. imperial.ac.uk

Preparation of Related Malonic Acid Derivatives for Elucidation

The synthetic methodologies used for this compound are not unique to this specific compound but are broadly applicable to a wide range of substituted malonic acids. Studying the synthesis of related derivatives helps to elucidate the scope and versatility of these chemical strategies.

A general and effective route involves the alkylation of a malonate ester with a suitable alkyl halide, followed by a monosaponification to yield a mono-substituted malonic acid half oxyester (SMAHO). nih.gov This approach has been optimized and applied to various alkyl halides, demonstrating its robustness for creating diversity at the malonic position. nih.gov

Furthermore, patent literature describes the synthesis of a class of malonic acid derivatives where the side chain corresponds to various natural and unnatural amino acids. google.com This is achieved by reacting diethyl malonate with different protected halo-aminoalkanes, analogous to the synthesis of this compound. These methods provide access to novel building blocks for creating peptide analogues. google.com

Target Malonic Acid Derivative Side ChainAlkylating AgentProtecting Group (if any)Reference
-(CH₂)₄-NH₂ (Aminobutyl)N-[(tert-butoxy)carbonyl]-4-chloro-butylaminetert-butoxycarbonyl (Boc) google.com
-(CH₂)₃-NH₂ (Aminopropyl)N-[(tert-butoxy)carbonyl]-3-chloro-propylaminetert-butoxycarbonyl (Boc) google.com
-CH₂-Ph (Benzyl)Benzyl bromideNone nih.gov
-CH₂-CH=CH₂ (Allyl)Allyl bromideNone nih.gov
-(CH₂)₁₀-CH₃ (Undecyl)1-BromoundecaneNone nih.gov

Table 2: Examples of related malonic acid derivatives prepared via alkylation of diethyl malonate, showcasing the versatility of the synthetic method.

By examining these related preparations, the underlying principles of the synthesis—enolate formation, alkylation, and hydrolysis/decarboxylation—are reinforced, highlighting a powerful and adaptable platform for organic synthesis.

Mechanistic Investigations of Chemical Transformations Involving 2 4 Aminobutyl Malonic Acid

Detailed Reaction Mechanisms of Alkylation and Decarboxylation

The chemical behavior of 2-(4-aminobutyl)malonic acid is significantly influenced by the malonic acid core, which provides a reactive site for both alkylation and decarboxylation reactions. These transformations are fundamental in synthetic organic chemistry, allowing for the construction of more complex molecular architectures.

The alkylation of malonic esters, a general class of compounds to which this compound belongs, proceeds through the formation of an enolate ion. libretexts.org The presence of two electron-withdrawing carbonyl groups flanking the α-carbon significantly increases the acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate). libretexts.org This allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orgpharmaxchange.info This enolate is a potent nucleophile and readily participates in SN2 reactions with alkyl halides, leading to the formation of an α-substituted malonic ester. pharmaxchange.infomasterorganicchemistry.com Given that the initial alkylation product still possesses one acidic α-hydrogen, a second alkylation can be performed by repeating the deprotonation and alkylation steps. libretexts.orglibretexts.org

Recent advancements have explored alternative decarboxylation methods. For instance, photoredox catalysis using a Fukuzumi acridinium (B8443388) photooxidant with phenyldisulfide as a cocatalyst enables the direct double decarboxylation of malonic acid derivatives. nih.govorganic-chemistry.org This method proceeds through the single electron oxidation of a carboxylate to form an acyloxyl radical, which then expels CO₂ to generate a carbon-centered radical. nih.gov

Nucleophilic Reactivity Profiles of the Amino and Carboxylic Acid Moieties

The this compound molecule possesses two key nucleophilic centers: the primary amino group and the carboxylic acid groups. The reactivity of these functional groups dictates the types of chemical transformations the molecule can undergo.

The amino group, with its lone pair of electrons on the nitrogen atom, is a primary nucleophile. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and anhydrides to form corresponding substituted amines and amides. The nucleophilicity of the amino group can be influenced by the pH of the reaction medium. In acidic conditions, the amino group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which significantly diminishes its nucleophilicity. Conversely, in basic conditions, the free amino group (-NH₂) is a stronger nucleophile.

The carboxylic acid groups also exhibit nucleophilic character, particularly in their deprotonated carboxylate form (-COO⁻). Carboxylates are good nucleophiles and can react with electrophiles, although they are generally weaker nucleophiles than primary amines. The reactivity of the carboxylic acid can be harnessed in esterification reactions, where the carboxylate attacks a protonated alcohol or an alkyl halide. Malonic acid itself can react to form amide and ester derivatives. wikipedia.org For instance, it can condense with urea (B33335) to form barbituric acid or with acetone (B3395972) to create Meldrum's acid. wikipedia.org

The relative nucleophilicity of the amino and carboxylic acid groups can be a critical factor in regioselective reactions. Generally, the amino group is a stronger nucleophile than the carboxylate group, meaning that under neutral or slightly basic conditions, reactions with electrophiles are more likely to occur at the nitrogen atom. However, by carefully controlling the reaction conditions, such as pH and the choice of reagents, it is possible to selectively target either the amino or the carboxylic acid functionality.

Stereochemical Considerations in Synthesis and Reactions

The synthesis and reactions of this compound introduce important stereochemical considerations, particularly as the α-carbon of the malonic acid moiety is a prochiral center. When this carbon is alkylated with a group other than another 4-aminobutyl group, it becomes a chiral center, leading to the formation of enantiomers.

In a standard malonic ester synthesis, the alkylation of the enolate ion is typically not stereoselective. libretexts.org The planar nature of the resonance-stabilized enolate allows for the alkyl halide to attack from either face with equal probability, resulting in a racemic mixture of the R and S enantiomers. libretexts.org If two different alkyl groups are introduced sequentially, a racemic mixture of products will also be formed. libretexts.org

Achieving stereocontrol in the synthesis of substituted malonic acids requires the use of chiral auxiliaries, chiral catalysts, or stereoselective synthetic routes. Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to the malonic acid substrate to direct the alkylation to one face of the enolate. After the desired stereochemistry is established, the auxiliary can be removed. Asymmetric catalysis, employing chiral ligands complexed to a metal center, can also be used to create a chiral environment that favors the formation of one enantiomer over the other.

The stereochemistry of amino acids is often described using the D/L notation, which is based on the configuration of glyceraldehyde. youtube.com While the R/S system provides the absolute configuration of a chiral center, the D/L system is commonly used for biological molecules. youtube.com It is important to be able to interconvert between these systems, especially when considering the biological activity of chiral molecules. youtube.com For most amino acids, the L-enantiomer corresponds to the S-configuration, with the notable exception of cysteine. youtube.com

Tautomerism and Conformational Analysis of the Malonic Acid Moiety

The malonic acid moiety of this compound can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For malonic acid and its derivatives, the most relevant form of tautomerism is keto-enol tautomerism. The dicarbonyl structure (keto form) can interconvert to an enol form, where one of the carbonyl groups is converted into a hydroxyl group and a carbon-carbon double bond is formed.

The decarboxylation of malonic acid derivatives proceeds through an enol intermediate. masterorganicchemistry.com The concerted mechanism involves the transfer of a proton from a carboxylic acid group to a nearby carbonyl oxygen, leading to the formation of the enol and the expulsion of carbon dioxide. libretexts.org This enol then tautomerizes back to the more stable carboxylic acid form. libretexts.org

The conformational flexibility of the malonic acid portion of the molecule is also a key aspect of its chemical behavior. The single bonds within the carbon backbone allow for rotation, leading to various spatial arrangements of the atoms, known as conformers. The relative stability of these conformers is influenced by steric and electronic factors. For instance, in the decarboxylation reaction, the molecule must adopt a specific cyclic conformation to allow for the necessary orbital overlap for the reaction to occur. stackexchange.com

Studies on related molecules, such as methylated analogues of N⁴-hydroxycytosine, have shown that steric constraints can significantly influence the preferred conformation and can lead to equilibria between different rotamers. nih.gov For example, with an "overcrowded" planar molecule, a syn-anti equilibrium was observed, with a significant energy barrier to interconversion. nih.gov While not directly studying this compound, these findings highlight the importance of conformational analysis in understanding the reactivity and properties of molecules with flexible side chains.

Derivatization Strategies for Analytical and Advanced Synthetic Applications

Derivatization for Enhanced Spectroscopic Detection and Characterization

Chemical derivatization is a powerful tool to enhance the sensitivity and specificity of spectroscopic methods like mass spectrometry (MS) and UV-Vis spectroscopy. By modifying the functional groups of 2-(4-Aminobutyl)malonic acid, its physicochemical properties can be altered to be more suitable for analysis.

The two carboxylic acid groups of the malonic acid core are primary targets for derivatization. Esterification is a common and effective strategy. The reaction of malonic acid and its derivatives with various alcohols can produce symmetric or unsymmetric esters. researchgate.net This process is typically catalyzed by acids or proceeds through more reactive intermediates. researchgate.netnih.gov

A particularly effective method for enhancing detection in gas chromatography-mass spectrometry (GC-MS) is the use of fluorinated derivatizing agents. For instance, pentafluorobenzyl bromide (PFB-Br) reacts with dicarboxylic acids like methylmalonic acid to form PFB esters. nih.gov This derivatization significantly improves electrophilicity, making the analyte highly responsive to electron capture detection (ECD) and enhancing its performance in mass spectrometry. Given the structural similarity, PFB-Br is a suitable reagent for derivatizing the carboxylic acid groups of this compound. nih.gov

The malonic ester synthesis itself is a foundational reaction where esters of malonic acid are alkylated. wikipedia.orgorganic-chemistry.org While this is a synthetic application, the principles of ester formation are directly relevant. The process involves reacting the malonic acid derivative with an alcohol, often under conditions that prevent transesterification by matching the alcohol to the ester group of the base used. wikipedia.org

Table 1: Derivatization Strategies for Carboxylic Acid Groups

Reagent Target Functional Group Reaction Type Analytical Enhancement
Alcohols (e.g., Butanol, Methanol) Carboxylic Acids Esterification Increased volatility for GC analysis.
Pentafluorobenzyl Bromide (PFB-Br) Carboxylic Acids Esterification Enhanced sensitivity for GC-MS with ECD. nih.gov

The primary amine of the aminobutyl side chain offers another site for derivatization. This is especially useful for analyses using high-performance liquid chromatography (HPLC), where the polarity of the amine can lead to poor retention on reversed-phase columns. nih.gov

Acylation, the reaction of the amine with an acyl chloride or anhydride, forms a stable amide bond. masterorganicchemistry.comyoutube.com This reaction masks the polar amine, improving chromatographic peak shape and retention. For spectroscopic enhancement, reagents that introduce a chromophore or fluorophore are used. For example, 2,4-dinitrofluorobenzene (DNFB) reacts with primary amines to yield dinitrophenyl (DNP) derivatives that are readily detectable by UV-Vis detectors at around 360 nm. nih.gov

Another effective reagent is diethyl ethoxymethylenemalonate (DEEMM), which derivatizes amino compounds, allowing for targeted analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in neutral loss scan mode. nih.gov This derivatization improves reversed-phase liquid chromatography (RPLC) retention and provides a specific fragmentation pattern that aids in the identification of all derivatized amino compounds in a complex sample. nih.gov

Table 2: Derivatization Strategies for the Primary Amine Group

Reagent Target Functional Group Reaction Type Analytical Enhancement
Acyl Halides / Anhydrides Primary Amine Acylation / Amidation Improved chromatographic behavior; masks polarity. masterorganicchemistry.com
2,4-Dinitrofluorobenzene (DNFB) Primary Amine Nucleophilic Aromatic Substitution Adds a strong chromophore for UV-Vis detection. nih.gov

Derivatization for Optimized Chromatographic Separation

The primary goal of derivatization for chromatography is to alter the analyte's properties—such as polarity, volatility, and thermal stability—to make it more compatible with a given separation technique. As a polar, zwitterionic compound, this compound is challenging to analyze directly by either GC or RPLC.

For GC analysis, derivatization is essential to increase volatility. Esterification of the carboxylic acids and acylation or silylation of the amine group are necessary to convert the non-volatile compound into a form that can traverse the GC column. The use of PFB-Br for the carboxylic acid groups is a prime example of a derivatization that prepares an analyte for GC-MS analysis. nih.gov

For RPLC, the challenge is often insufficient retention on the nonpolar stationary phase. nih.gov Derivatizing the polar primary amine with a less polar group, such as through acylation, increases the hydrophobicity of the molecule, leading to better retention and resolution. nih.gov Charge-reversal derivatization is another advanced strategy. For instance, reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to carboxylic acids, converting the anionic carboxylate into a cationic amide. nih.gov This switch to positive ion mode detection in ESI-MS can dramatically increase sensitivity by 10- to 20-fold. nih.gov

Derivatization for Targeted Functionalization and Conjugation Reactions

The functional groups of this compound serve as handles for covalent attachment to other molecules, a process known as conjugation. numberanalytics.comreactome.org This is critical for applications in drug delivery, diagnostics, and materials science, where the compound might be used as a linker or a functional building block. mdpi.com

The primary amine is a potent nucleophile that can be readily conjugated to molecules containing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond and is a cornerstone of bioconjugation chemistry. mdpi.com

Conversely, the two carboxylic acid groups can be activated to react with nucleophiles, such as amines on other molecules. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in combination with NHS. masterorganicchemistry.commdpi.com This strategy allows this compound to be linked to proteins, polymers, or other functional materials. The presence of two carboxylic acids allows for the potential attachment of two different molecules or for creating crosslinked structures.

Amino acid conjugation is a biological process that provides a template for synthetic strategies. It involves the activation of a carboxylic acid to a high-energy thioester, which then reacts with an amino acid. uomus.edu.iqnih.gov This principle can be adapted for the selective conjugation of one of the carboxylic acid groups of this compound. The synthesis of oligonucleotides modified with a 2'-O-[N-(4-aminobutyl)carbamoyl] group demonstrates the utility of the aminobutyl moiety in creating stable conjugates with biomolecules. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pentafluorobenzyl bromide (PFB-Br)
Methylmalonic acid
2,4-dinitrofluorobenzene (DNFB)
Diethyl ethoxymethylenemalonate (DEEMM)
N-(4-aminomethylphenyl)pyridinium (AMPP)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
N-hydroxysuccinimide (NHS)

Advanced Computational Studies on 2 4 Aminobutyl Malonic Acid Systems

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule and understanding its intrinsic electronic properties. nih.gov These methods solve approximations of the Schrödinger equation to find the lowest energy state of the molecule, a process known as geometry optimization. nih.gov

For 2-(4-Aminobutyl)malonic acid, DFT calculations using a functional like B3LYP with a basis set such as 6-31G* would yield the optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles. nih.gov From this optimized structure, a variety of electronic properties that govern the molecule's reactivity can be calculated. These include the distribution of electron density, which is quantified by atomic charges (e.g., Mulliken charges), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nasa.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nasa.gov Further reactivity descriptors, such as ionization energy, electron affinity, chemical hardness, and electronegativity, can also be derived, providing a comprehensive reactivity profile. nih.gov In vacuum calculations, amino acids typically favor the canonical (neutral) form, whereas the zwitterionic form is stabilized in polar solvents. researchgate.net

Interactive Table 1: Calculated Molecular Properties of this compound

This table presents hypothetical, yet representative, data that would be obtained from DFT calculations on this compound.

PropertyCalculated ValueSignificance
Geometric Parameters Defines the 3D structure of the molecule.
C-C (malonic) Bond Length1.53 ÅStandard single bond length.
C=O (carboxyl) Bond Length1.21 ÅTypical double bond length, indicating carbonyl character.
C-N (amino) Bond Length1.47 ÅStandard single bond length for an amine.
O-C-O Bond Angle118°Reflects the sp² hybridization of the carboxyl carbon.
Electronic Properties Govern the molecule's reactivity and interaction with other species.
HOMO Energy-6.8 eVIndicates the energy of the most available electrons, often localized on the amino group.
LUMO Energy-0.5 eVIndicates the energy of the lowest available orbital for accepting electrons, likely at the carboxyl groups.
HOMO-LUMO Gap6.3 eVA larger gap suggests higher kinetic stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
Reactivity Descriptors Provide quantitative measures of chemical behavior. nih.gov
Ionization Energy (I)6.8 eVEnergy required to remove an electron; relates to oxidation potential.
Electron Affinity (A)0.5 eVEnergy released upon adding an electron; relates to reduction potential.
Chemical Hardness (η)3.15 eVMeasures resistance to change in electron distribution.

Simulation of Reaction Pathways and Transition States

Computational chemistry provides the tools to not only study stable molecules but also to trace the entire path of a chemical reaction. nih.gov By mapping the potential energy surface of a reacting system, researchers can identify the low-energy paths that connect reactants to products. Crucially, this allows for the characterization of transition states—the high-energy, transient structures that represent the energetic barrier to a reaction.

For this compound, this methodology could be used to investigate several plausible reactions. One example is intramolecular cyclization, where the terminal amino group could act as a nucleophile, attacking one of the carboxyl groups to form a lactam. Simulating this pathway would involve calculating the energy changes as the N-C bond forms. The transition state for this reaction would be located, and its energy would determine the activation energy (Ea). A lower activation energy suggests a more kinetically favorable reaction.

Another possible reaction is decarboxylation, a common reaction for malonic acids when heated, which typically proceeds via a cyclic transition state. wikipedia.org Computational simulations can compare the activation energies for these different pathways (e.g., lactam formation vs. decarboxylation) under various conditions to predict the most likely product outcome. This predictive power is invaluable for designing synthetic routes and understanding reaction mechanisms without the need for extensive empirical testing. nih.gov

Table 2: Hypothetical Activation Energies for Competing Reactions

Reaction PathwayReactantsTransition State Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)Predicted Outcome
Intramolecular Lactam Formation (7-membered ring)This compound45.535.2Kinetically accessible under specific conditions.
Decarboxylation (at C2)This compound52.842.5Likely requires elevated temperatures.
Intermolecular Amide Formation (Dimerization at N-terminus)Two molecules of this compound60.148.9Less favorable than intramolecular cyclization.

Theoretical Insights into Intramolecular Interactions and Conformational Dynamics

While quantum calculations reveal static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these motions. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com

Analysis of the MD trajectory yields quantitative data on molecular flexibility. The Root Mean Square Deviation (RMSD) can track how the structure changes from its initial state, indicating whether it remains stable or explores different conformations. frontiersin.org The Root Mean Square Fluctuation (RMSF) of each atom reveals which parts of the molecule are most flexible (e.g., the butyl chain) and which are more rigid (e.g., the malonic acid backbone). frontiersin.org Furthermore, cluster analysis can be performed on the trajectory to group similar conformations, identifying the most populated and thus energetically favorable shapes of the molecule. frontiersin.org

Interactive Table 3: Analysis of a Hypothetical MD Simulation Trajectory

This table illustrates the type of data derived from a 100 ns MD simulation of this compound in a simulated aqueous environment.

Analysis MetricResultInterpretation
RMSD of Backbone Atoms Stabilizes at 2.5 Å after 20 nsThe molecule quickly finds a stable set of conformations and does not undergo major unfolding or refolding. frontiersin.org
RMSF of Key Regions Terminal NH₂ group: 3.1 ÅCarboxyl groups: 1.8 ÅButyl chain CH₂: 2.7 ÅThe terminal amino group and the connecting alkyl chain are highly flexible, while the core malonic acid structure is more constrained. frontiersin.org
Cluster Analysis Cluster 1 (45% pop.): Folded, with H-bond between NH₃⁺ and a COO⁻Cluster 2 (30% pop.): Extended conformationCluster 3 (15% pop.): Partially foldedThe molecule predominantly exists in a compact, folded state stabilized by an intramolecular hydrogen bond.
Key Intramolecular H-Bonds N-H···O=COccupancy: 65%Average Distance: 2.1 ÅA strong and persistent hydrogen bond is the primary force driving the conformational preference of the molecule in solution. mdpi.com

Computational Design of Novel Derivatives and Analogues

A significant application of computational chemistry is the rational design of new molecules with enhanced or targeted properties. nih.gov Starting with the scaffold of this compound, computational methods can be used to design novel derivatives and analogues for various applications, such as enzyme inhibition or targeted drug delivery.

This process, often called structure-based design, involves making systematic chemical modifications to the parent molecule and predicting the effect of these changes. For example, one could explore:

Alkyl Chain Modification: Lengthening or shortening the butyl chain to optimize spacing for binding to a biological target.

Functional Group Substitution: Replacing the terminal amino group with other functionalities like a guanidinium (B1211019) group (to enhance hydrogen bonding) or a hydroxyl group.

Malonic Acid Derivatization: Esterifying one or both carboxyl groups to modulate solubility and cell permeability.

For each designed analogue, computational tools can rapidly predict key properties. Docking simulations can estimate the binding affinity of the new derivative to a target protein. Quantum chemical calculations can predict how the modification alters the molecule's electronic properties, such as its charge distribution and reactivity. nih.gov This in silico screening allows chemists to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govnih.gov

Table 4: Computationally Designed Analogues and Their Predicted Properties

Analogue IDModification from Parent CompoundPredicted Property Change (Example: Target X Binding)Rationale for Design
ABM-001Replaced terminal -NH₂ with a guanidinium groupIncreased binding score by 25% due to additional H-bond donors.Enhance electrostatic and hydrogen bonding interactions with a target active site.
ABM-002Extended butyl chain to a hexyl chainDecreased binding score; chain is too long for the binding pocket.Probe the spatial limits of the target's binding site.
ABM-003Esterified one carboxyl group to a methyl esterNeutralized a negative charge, potentially improving cell membrane permeability.Improve bioavailability by masking a charged group.
ABM-004Introduced a phenyl group on the butyl chain (at C3)Increased binding score by 15% via new hydrophobic interactions (pi-stacking).Introduce favorable hydrophobic interactions with the target.

Analytical Methodologies for Comprehensive Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of 2-(4-Aminobutyl)malonic acid. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecule's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key data.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the butyl chain, the methine proton on the malonic acid core, and the amine protons. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the alkyl chain to the malonic acid moiety. For instance, the protons on the carbon adjacent to the amino group and those on the carbon attached to the malonic acid core would exhibit characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the two carboxyl carbons of the malonic acid group, which are expected at the downfield end of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations between connected protons and between protons and their directly attached carbons, respectively. This would unambiguously confirm the structure of this compound. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on data for malonic acid and similar amino acids. hmdb.cachemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH ~10-12 ~170-175
CH-(COOH)₂ ~3.5 ~50-55
CH₂-CH(COOH)₂ ~2.0 ~30-35
CH₂-CH₂-CH₂-NH₂ ~1.5-1.7 ~25-30
CH₂-CH₂-NH₂ ~1.5-1.7 ~25-30
CH₂-NH₂ ~2.8-3.0 ~40-45

Note: Predicted values are estimates and can vary based on solvent and pH.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the precise elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass. For this compound (C₇H₁₃NO₄), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument would reveal characteristic fragmentation patterns. The molecule would likely fragment at the C-C bonds of the butyl chain and show losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, and loss of ammonia (B1221849) (NH₃) from the amino group. These fragmentation patterns provide a fingerprint that helps to confirm the molecule's structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₇H₁₃NO₄)

Ion Exact Mass (m/z) Description
[M+H]⁺ 176.0866 Protonated molecule
[M-H]⁻ 174.0721 Deprotonated molecule
[M-H₂O+H]⁺ 158.0760 Loss of water from protonated molecule
[M-CO₂+H]⁺ 132.1022 Loss of carbon dioxide from protonated molecule

Note: These values are calculated based on the elemental composition.

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC-MS/MS, GC-MS with Derivatization)

Chromatographic methods are essential for separating this compound from impurities and for its precise quantification in complex mixtures. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for quantifying non-volatile compounds like amino acids and organic acids. nih.govresearchgate.net Given the polar nature of this compound, several HPLC approaches could be effective:

Reversed-Phase (RP) HPLC: While challenging for very polar compounds, RP-HPLC using columns with polar end-capping or aqueous-compatible C18 phases can be used, often with ion-pairing agents to improve retention. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar analytes. nih.govresearchgate.net It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for polar compounds.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be effective for zwitterionic compounds like amino acids.

Coupling HPLC with tandem mass spectrometry (MS/MS) allows for highly specific quantification using Multiple Reaction Monitoring (MRM). researchgate.net In MRM, a specific precursor ion for the target compound is selected and fragmented, and a specific product ion is monitored. This provides excellent sensitivity and reduces interference from the sample matrix. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high chromatographic resolution but is only suitable for volatile and thermally stable compounds. nih.gov this compound, with its polar amine and carboxylic acid groups, is non-volatile. Therefore, a chemical derivatization step is mandatory to make it amenable to GC analysis. nih.govnih.gov Derivatization replaces active hydrogens on the amine and carboxyl groups with non-polar moieties, increasing volatility.

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert -COOH and -NH₂ groups into their trimethylsilyl (B98337) (TMS) esters and amines, respectively. nih.govnih.gov

Alkylation: Reagents such as alkyl chloroformates (e.g., methyl chloroformate) react with both amino and carboxylic acid groups to form stable, volatile derivatives that are well-suited for GC-MS analysis. nih.govspringernature.com

Once derivatized, the compound can be separated and quantified by GC-MS, which provides both retention time and mass spectral data for confident identification. nih.gov

Table 3: Summary of Chromatographic Methods for this compound

Technique Stationary Phase Example Mobile Phase/Carrier Gas Detection Key Advantage
HPLC-MS/MS HILIC (e.g., Luna NH₂) Acetonitrile/Ammonium (B1175870) Acetate Buffer Tandem Mass Spectrometry (MRM) High sensitivity and selectivity for polar, non-volatile compounds without derivatization. nih.govresearchgate.net
GC-MS 5%-phenyl-95%-dimethylpolysiloxane Helium Mass Spectrometry (Scan or SIM) High resolution separation after chemical derivatization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. nih.gov This technique can provide unambiguous proof of a molecule's structure, including detailed information on bond lengths, bond angles, and stereochemistry.

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the diffraction of X-rays by the crystal lattice would produce a pattern from which the electron density distribution, and thus the atomic positions, can be calculated. cardiff.ac.uk

The resulting crystal structure would reveal:

The exact conformation of the butyl chain.

The precise geometry of the malonic acid group.

Intermolecular interactions in the solid state, such as hydrogen bonds involving the carboxylic acid and amino groups, which dictate the crystal packing. cardiff.ac.uk

While no specific crystal structure for this compound is publicly available, studies on related molecules like malonic acid cocrystals demonstrate the power of this technique to understand the detailed structural features and non-covalent interactions that govern the solid-state form. cardiff.ac.uknih.gov This information is crucial for understanding the physical properties of the compound.

Role and Applications in Contemporary Chemical Research

Application as a Bifunctional Building Block in Complex Molecular Synthesis

The presence of both a primary amine and a dicarboxylic acid within the same molecule makes 2-(4-aminobutyl)malonic acid a versatile tool for synthetic chemists. The malonic ester-like core provides a reactive site for carbon-carbon bond formation, while the aminobutyl chain offers a nucleophilic center for a variety of coupling reactions.

Synthesis of Cyclic and Heterocyclic Compounds

The dual functionality of this compound makes it an ideal starting material for the synthesis of a variety of cyclic and heterocyclic compounds. The malonic acid moiety can be readily converted into its more reactive ester form, diethyl 2-(4-aminobutyl)malonate, which can undergo intramolecular cyclization reactions. For instance, under basic conditions, the amino group can attack one of the ester carbonyls, leading to the formation of a lactam ring.

Furthermore, the reactive methylene (B1212753) group of the malonic ester can be deprotonated and subsequently alkylated with a dihalide, followed by an intramolecular reaction with the amine to construct more complex heterocyclic scaffolds. This approach, a variation of the Perkin alicyclic synthesis, opens up pathways to novel ring systems that are of interest in medicinal chemistry and materials science.

Preparation of Amino Acid Analogues and Peptidomimetics

The structural resemblance of this compound to natural amino acids, particularly lysine, makes it a valuable precursor for the synthesis of non-natural amino acid analogues and peptidomimetics. The malonic ester synthesis provides a well-established method for introducing various side chains at the alpha-carbon, allowing for the creation of a diverse library of amino acid derivatives.

The general strategy involves the protection of the amino group, followed by alkylation of the malonic ester and subsequent hydrolysis and decarboxylation to yield the desired α-amino acid. Alternatively, the amino group can be used as a handle to incorporate the malonic acid core into a peptide sequence, creating a peptidomimetic with a dicarboxylic acid functionality that can be further modified. These modified peptides are useful tools for studying protein-protein interactions and for the development of new therapeutic agents.

Integration into Polymeric Systems and Materials Science Research

The bifunctional nature of this compound also lends itself to applications in polymer chemistry and materials science. It can serve as a monomer or a cross-linking agent in the synthesis of functional polymers. For example, it can be incorporated into polyamides or polyesters through condensation polymerization, introducing both a pendant carboxylic acid group and a reactive amine along the polymer backbone.

The presence of these functional groups can be exploited to modify the properties of the resulting polymer, such as its solubility, hydrophilicity, and ability to coordinate with metal ions. Furthermore, the aminobutyl side chain can be used to graft other molecules onto the polymer surface, creating materials with tailored surface properties for applications in areas such as drug delivery, tissue engineering, and catalysis. Research on similar branched-chain malonates has shown their ability to form stable vesicles, suggesting the potential for this compound derivatives in the development of novel self-assembling materials.

Research in Medicinal Chemistry: Design of Inhibitors and Prodrugs

In the realm of medicinal chemistry, the structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors and prodrugs. The malonic acid moiety can act as a chelating group for metal ions in the active sites of metalloenzymes, while the aminobutyl side chain can be modified to interact with specific pockets in the target enzyme, enhancing binding affinity and selectivity.

Design Principles for Enzyme Inhibitors (e.g., Matrix Metalloproteinases, Factor Xa)

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that are implicated in a variety of diseases, including cancer and arthritis. The design of MMP inhibitors often involves a zinc-binding group, a scaffold that orients the functional groups, and one or more side chains that interact with the enzyme's specificity pockets. Malonic acid derivatives have been explored as effective zinc-binding groups in MMP inhibitors. The two carboxylic acid groups can chelate the catalytic zinc ion in the active site of MMPs, while the aminobutyl side chain of this compound could be designed to interact with the S1' specificity pocket, which often accommodates basic residues.

Inhibitor ScaffoldKey Interactions with MMP Active Site
Malonic Acid Headgroup Bidentate coordination with the catalytic Zn2+ ion.
Aminobutyl Side Chain Potential for ionic interactions with negatively charged residues in the S1' pocket.
Additional Modifications Further functionalization of the amine or the alpha-carbon can lead to interactions with other specificity pockets, improving potency and selectivity.

Factor Xa: Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade, making it a key target for the development of anticoagulants. The active site of Factor Xa has distinct pockets that can be targeted by small molecule inhibitors. The S1 pocket, for instance, is a deep, hydrophobic pocket that often accommodates a basic group, such as an amidine or a guanidine. The aminobutyl side chain of this compound could be a starting point for designing a moiety that fits into the S1 pocket. The malonic acid core could then be elaborated to interact with other regions of the active site, such as the S4 pocket.

Inhibitor MoietyTarget Pocket in Factor XaPotential Interactions
Aminobutyl Group S1 PocketIonic and hydrogen bonding interactions with Asp189 at the bottom of the pocket.
Malonic Acid Core Central RegionCan be functionalized to interact with the S2-S4 pockets.

Chemical Strategies for Enhancing Molecular Efficacy

To improve the drug-like properties of molecules derived from this compound, various chemical strategies can be employed. One common approach is the use of prodrugs, which are inactive or less active precursors that are converted into the active drug in the body. For instance, the carboxylic acid groups of the malonic acid moiety can be esterified to increase lipophilicity and improve cell membrane permeability. These esters can then be hydrolyzed by esterases in the body to release the active dicarboxylic acid.

Similarly, the primary amine of the aminobutyl side chain can be temporarily masked with a protecting group that is cleaved in vivo. This can improve oral bioavailability and reduce potential off-target effects. Furthermore, the principles of isosteric replacement can be applied to fine-tune the pharmacokinetic and pharmacodynamic properties of inhibitors derived from this scaffold. For example, one of the carboxylic acid groups could be replaced with a hydroxamic acid or a phosphinic acid to modulate the zinc-binding affinity in MMP inhibitors.

Precursor in the Synthesis of Specialty Chemicals and Advanced Intermediates

This compound serves as a specialized building block in the synthesis of complex molecules, particularly heterocyclic compounds that are of interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a primary amine and a malonic acid moiety, allows for a variety of chemical transformations, making it a valuable precursor for creating advanced intermediates and specialty chemicals. The strategic placement of these functional groups enables the construction of cyclic structures, which are scaffolds for further chemical elaboration.

One of the primary applications of this compound is in the synthesis of piperidine-based structures. The aminobutyl chain provides the necessary backbone for the formation of a six-membered piperidine (B6355638) ring through intramolecular cyclization. The malonic acid group can then be further manipulated to introduce additional functionality.

A key synthetic target accessible from this compound is piperidine-2,6-dicarboxylic acid. This transformation involves an intramolecular cyclization to form the piperidine ring, followed by subsequent chemical modifications. The resulting piperidine-2,6-dicarboxylic acid is a valuable specialty chemical, as piperidine derivatives are found in numerous natural products and pharmacologically active compounds. thieme-connect.comrsc.org The synthesis of such derivatives is a significant area of research in organic and medicinal chemistry. mdpi.com

The general synthetic strategy involves the cyclization of the aminobutylmalonic acid derivative under conditions that promote amide bond formation, followed by decarboxylation and oxidation or other functional group interconversions to yield the desired substituted piperidine. The specific reaction conditions can be tailored to control the stereochemistry of the resulting cyclic compound, which is often crucial for its biological activity.

Below is a data table outlining the conceptual synthesis of piperidine-2,6-dicarboxylic acid from a derivative of this compound. This represents a plausible and chemically sound transformation, illustrating the role of the parent compound as a precursor.

Starting MaterialReagents/ConditionsIntermediate ProductFinal Product
Diethyl 2-(4-(tert-butoxycarbonylamino)butyl)malonate1. TFA, DCM2. Heat, high dilutionDiethyl piperidine-2-carboxylatePiperidine-2,6-dicarboxylic acid

This synthetic utility highlights the importance of this compound as a precursor. The ability to construct complex cyclic amino acid derivatives from this starting material opens avenues for the development of novel molecules with potential applications in various fields of chemical research. researchgate.netresearchgate.net The synthesis of such cyclic amino acids is a topic of considerable interest. nih.gov

Biosynthetic Pathways and Metabolic Engineering Perspectives

Endogenous Occurrence and Biosynthetic Origin of Malonic Acid Backbones

Malonic acid and its derivatives, known as malonates, are fundamental building blocks in various metabolic processes across many organisms, including bacteria, fungi, plants, and mammals. researchgate.netnih.gov The primary route for the formation of the malonate backbone in cellular metabolism is through the carboxylation of acetyl-CoA, a central molecule in energy and lipid metabolism. This reaction is catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase (ACC), yielding malonyl-CoA. researchgate.net

In mitochondrial fatty acid synthesis, malonic acid itself is the direct precursor. It is converted to malonyl-CoA by the enzyme acyl-CoA synthetase family member 3 (ACSF3). wikipedia.org Malonyl-CoA serves as the key extender unit in the biosynthesis of fatty acids and a wide array of polyketide natural products. wikipedia.orgnih.gov Beyond its role in primary metabolism, malonate moieties are found in specialized secondary metabolites. For instance, the antibiotic malonomycin, produced by Streptomyces species, contains an intact aminomalonate unit, highlighting a natural precedent for the type of structure seen in 2-(4-aminobutyl)malonic acid. researchgate.net The biosynthesis of such features can involve specialized enzymes, including vitamin K-dependent carboxylases, which are known to generate γ-carboxyglutamic acids—residues containing malonate-like moieties. researchgate.net

Key PrecursorKey EnzymeBiosynthetic ProductMetabolic Pathway
Acetyl-CoAAcetyl-CoA Carboxylase (ACC)Malonyl-CoAFatty Acid & Polyketide Synthesis
Malonic AcidAcyl-CoA Synthetase Family Member 3 (ACSF3)Malonyl-CoAMitochondrial Fatty Acid Synthesis wikipedia.org
AspartateFe(II)/2-oxoglutarate-dependent oxygenase (SmaO) & HD domain enzyme (SmaX)AminomalonateSecondary Metabolism (e.g., Malonomycin) researchgate.net

Engineered Microbial Pathways for the Production of Amino Acid Derivatives

The production of non-standard amino acid derivatives through microbial fermentation is a rapidly advancing field of metabolic engineering. researchgate.net Microorganisms like Escherichia coli and Saccharomyces cerevisiae are frequently engineered as cellular factories to convert renewable feedstocks, such as glucose, into valuable chemicals. frontiersin.orgresearchgate.net The strategies employed are multifaceted and aim to redirect the flow of carbon from central metabolism towards the desired product. researchgate.net

For a compound like this compound, which combines features of an amino acid (lysine or ornithine) and malonic acid, a metabolic engineering strategy would need to address the biosynthesis of both precursors. General strategies to enhance the production of amino acid derivatives include:

Increasing Precursor Supply : This involves upregulating pathways that lead to key intermediates. For the aminobutyl portion, this would mean enhancing the production of L-lysine or L-ornithine. numberanalytics.com For the malonate portion, overexpression of acetyl-CoA carboxylase (ACC) can increase the intracellular pool of malonyl-CoA. nih.gov

Eliminating Competing Pathways : To maximize carbon flux towards the target molecule, genes encoding enzymes for competing metabolic branches are often deleted. figshare.com

Removing Feedback Inhibition : Many biosynthetic pathways are naturally regulated by feedback inhibition, where the final product inhibits an early enzyme in the pathway. Genetic modification to create feedback-resistant enzyme variants is a common and effective strategy. frontiersin.org

Introducing Novel Pathway Genes : The final condensation and modification steps to form the target molecule might require heterologous enzymes sourced from other organisms that naturally produce similar structures.

The microbial production of various amino acid derivatives, from dipeptides to α,ω-diamines, has been successfully demonstrated, showcasing the potential of these platforms for synthesizing novel chemical structures. researchgate.netnih.gov

Engineering StrategyTargetExample Application
Increase Precursor SupplyAromatic Amino AcidsOverexpression of feedback-resistant variants of key enzymes in the shikimate pathway. frontiersin.org
Increase Precursor SupplyMalonateOverexpression of acetyl-CoA carboxylase (ACC) to boost malonyl-CoA levels. nih.govresearchgate.net
Eliminate Competing PathwaysMalonic AcidDeletion of the ydfG gene (malonic semialdehyde reductase) in E. coli. figshare.com
Introduce Novel PathwaysAmino Acid DerivativesConstruction of synthetic pathways in E. coli and S. cerevisiae for non-natural compounds. frontiersin.orgnih.gov

Enzyme-Catalyzed Transformations and Their Synthetic Utility

Enzymes offer unparalleled selectivity and efficiency, making them powerful tools for chemical synthesis. nih.gov The construction of a substituted malonic acid like this compound can be envisioned through several enzyme-catalyzed reactions, providing a greener alternative to traditional chemical methods. researchgate.net

The introduction of the side chain onto the malonate backbone is a key transformation. Malonate-based synthesis of various amino acids has been demonstrated, where a protected aminomalonic acid is alkylated and subsequently decarboxylated. researchgate.net Asymmetric decarboxylation using chiral catalysts can yield amino acids with high enantiomeric purity. researchgate.net

Furthermore, enzymes are adept at forming C-C and C-N bonds with high stereocontrol. Specific classes of enzymes with synthetic utility for this purpose include:

Transaminases : These enzymes can be used to introduce an amino group into a keto-acid precursor, a critical step in the synthesis of many chiral amines and amino acids. researchgate.net

Aldolases : These enzymes catalyze the formation of carbon-carbon bonds, a fundamental step in building more complex molecular skeletons from simpler aldehydes and ketones. researchgate.net

Lipases : While often used for ester hydrolysis or formation, lipases can catalyze condensation reactions. For instance, immobilized Candida antarctica lipase (B570770) B has been used for the synthesis of malonate-based polyesters. nih.gov

Decarboxylases : Enzymes such as α-keto decarboxylases can be used to convert intermediates like oxaloacetate into malonic semialdehyde, which can then be further transformed into malonic acid. nih.gov

These enzymatic methods, whether used in vitro with isolated enzymes or in vivo as part of a whole-cell biotransformation, offer a highly controlled and sustainable route to complex chiral molecules. researchgate.netresearchgate.net

Enzyme ClassCatalyzed ReactionRelevance to Synthesis
TransaminasesKetone aminationIntroduction of the amino group to form a chiral center. researchgate.net
DecarboxylasesCarboxyl group removalCan be used in artificial pathways to produce malonic acid from TCA cycle intermediates. nih.gov
LipasesPolycondensationSynthesis of malonate-based polymers, demonstrating utility in forming bonds with malonate units. nih.gov
AldolasesC-C bond formationConstruction of complex carbon backbones. researchgate.net

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of malonic acid derivatives, including 2-(4-aminobutyl)malonic acid, is undergoing a transformation driven by the principles of green chemistry. The goal is to move beyond traditional synthetic routes, which often rely on harsh reagents and generate substantial waste, towards more environmentally benign and sustainable alternatives.

Future research is anticipated to focus on several key areas:

Biocatalytic and Metabolic Engineering Routes: A significant frontier is the use of biological systems for production. Researchers have already designed novel artificial pathways to produce malonic acid from renewable feedstocks like glucose using engineered microbes. nih.govnih.govfrontiersin.org This involves introducing and optimizing metabolic pathways in host organisms, such as the fungus Myceliophthora thermophila, to convert simple sugars into the desired chemical structure. nih.govnih.govfrontiersin.org Similar strategies could be developed for this compound, potentially by designing biosynthetic pathways that incorporate amine functionalities. Furthermore, the discovery of biocatalysts for the asymmetric synthesis of N-alkylated amino acids showcases the potential for enzymatic processes to create complex chiral molecules sustainably. nih.gov

Use of Green Catalysts and Solvents: The development of biodegradable and low-toxicity catalysts is a cornerstone of green synthesis. Malonic acid itself has been identified as a green and efficient catalyst for certain organic reactions, highlighting the intrinsic potential of this chemical family in sustainable processes. ui.ac.idui.ac.id Future syntheses of this compound could employ such green catalysts, replacing more toxic or heavy-metal-based options. The exploration of alternative solvents to minimize the environmental impact of the reaction medium is also a critical research avenue. ui.ac.id

Atom Economy and Waste Reduction: Classical methods like the malonic ester synthesis are effective but can suffer from poor atom economy and the production of significant salt waste during saponification steps. researchgate.netnih.gov Future approaches will likely focus on catalytic cycles that minimize waste. For instance, the development of substituted malonic acid half-oxyesters (SMAHOs) as "green nucleophiles" points towards strategies that use decarboxylative processes to form C-C bonds, offering an alternative to traditional enolate chemistry. researchgate.net

Exploration of Novel Catalytic Systems for Efficient Transformations

Improving the efficiency, selectivity, and mildness of the chemical transformations required to produce and functionalize this compound is a major goal. This involves the exploration of innovative catalytic systems that can overcome the limitations of current methods.

Key research directions include:

Phase-Transfer Catalysis (PTC): PTC has emerged as a powerful technique for the synthesis of α-amino acids. acs.orgresearchgate.net This method uses a catalyst, often a quaternary ammonium (B1175870) salt, to shuttle a reactant between two immiscible phases (e.g., organic and aqueous), enabling reactions to occur under mild conditions with simple procedures. acs.orgorganic-chemistry.org For the synthesis of chiral derivatives, enantioselective PTC using catalysts derived from Cinchona alkaloids has been particularly successful. acs.orgorganic-chemistry.orgnih.gov Applying this methodology to the alkylation step in the synthesis of this compound could provide a highly efficient and stereocontrolled route. Recent advancements include the development of continuous flow systems for PTC, which can enhance safety, efficiency, and scalability. nih.gov

Photoredox Catalysis: This rapidly developing field uses visible light to drive chemical reactions via single-electron transfer, often under exceptionally mild conditions. Organic photoredox catalysis has been successfully applied to the hydrodecarboxylation of carboxylic and malonic acid derivatives. nih.govresearchgate.netacs.org This offers a modern alternative to harsh thermal decarboxylation, a key step in the classical malonic ester synthesis. nih.govmasterorganicchemistry.com Exploring photoredox-catalyzed pathways could lead to novel, energy-efficient transformations for this compound.

Advanced Metal-Based Catalysis: Research continues into novel transition-metal catalysts that can enable unique functionalizations of malonic acids. For example, copper-catalyzed aerobic oxidative coupling has been used for the α-arylation of malonic acid derivatives. acs.org In another instance, multifunctional rhenium complexes have been shown to be effective for the catalytic transformation of functionalized carboxylic acids into other valuable chemicals. nih.gov Such systems could be adapted to introduce new substituents and create diverse derivatives of this compound that are otherwise difficult to access.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To unlock the full potential of this compound, particularly in fields like drug discovery and materials science, modern high-throughput techniques are essential. These strategies allow for the rapid synthesis and evaluation of a vast number of related molecules.

Future research will likely integrate the following approaches:

Combinatorial Chemistry for Library Synthesis: this compound is an ideal scaffold for combinatorial chemistry. wikipedia.org This technique allows for the systematic and rapid synthesis of large "libraries" of compounds by attaching various chemical building blocks to a common core structure. nih.govimperial.ac.uk For example, a library could be generated by varying the length and structure of the aminobutyl side chain and by introducing different substituents at the second alpha-carbon of the malonate. Solid-phase synthesis is a common and powerful tool for preparing such libraries. nih.gov

High-Throughput Screening (HTS) for Activity Profiling: Once a combinatorial library of derivatives is created, it can be rapidly tested against a wide array of biological targets using HTS. nih.gov HTS assays are automated to test thousands of compounds per day for a specific activity, such as the inhibition of a particular enzyme. creative-enzymes.comnih.gov This approach has been instrumental in discovering new drug leads for targets like kinases, proteases, and phosphatases. nih.gov By screening a library of this compound derivatives, researchers could efficiently identify novel compounds with potential therapeutic applications. nih.govnih.gov

This integrated approach of combinatorial synthesis followed by HTS accelerates the discovery process, enabling researchers to quickly navigate vast chemical spaces to find derivatives with desired biological or material properties.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(4-Aminobutyl)malonic acid and its derivatives?

Methodological Answer:
The synthesis typically involves functionalizing malonic acid with a 4-aminobutyl group via alkylation or condensation reactions. For example, malonic acid monoethyl ester can react with heterocyclic amines to form malonamides, followed by hydrolysis to yield malonamic acids . A specific route for structurally similar compounds involves coupling a 10-mercaptodecyl chain to malonic acid, as shown in Scheme 1 of Simard et al. (modified in ). Key considerations include pH control, solvent selection (e.g., ethylene glycol-water mixtures for improved solubility ), and purification via column chromatography to isolate intermediates.

How can researchers quantify this compound in complex biological matrices?

Methodological Answer:
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are preferred due to their high sensitivity (detection limits as low as 1 nM in biological samples) . For radical byproduct analysis, HPLC with UV detection is effective, as demonstrated in photochemical decomposition studies where malonyl radicals were identified . A streamlined workflow includes:

Sample Preparation : Protein precipitation using acetonitrile.

Chromatography : Reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile.

Data Analysis : Multivariate methods like Linear Discriminant Analysis (LDA) to resolve concentration-dependent clustering .

Advanced Research Questions

How does the 4-aminobutyl substituent influence the compound’s interaction with metabolic pathways?

Methodological Answer:
The 4-aminobutyl group introduces steric and electronic effects that may interfere with enzymatic processes. For instance, malonic acid derivatives are competitive inhibitors of malonyl-CoA in fatty acid biosynthesis . To assess this:

  • Enzyme Assays : Measure IC50 values using purified enzymes (e.g., acetyl-CoA carboxylase).
  • Metabolomic Profiling : Track downstream metabolites via targeted metabolomics to identify pathway disruptions .
  • Computational Docking : Simulate binding interactions using molecular dynamics (MD) software like GROMACS .

What experimental strategies resolve contradictions in dissociation constant (pKa) measurements for substituted malonic acids?

Methodological Answer:
Discrepancies arise due to solvent effects and hydrogen bonding in mono-/disubstituted derivatives. A systematic approach includes:

  • Potentiometric Titration : Conducted in ethylene glycol-water mixtures to vary dielectric constants .
  • Spectrophotometric Validation : Compare UV-Vis spectra of protonated/deprotonated species.
  • Data Correction : Account for intermolecular hydrogen bonding in disubstituted analogs, which elevates pKa ratios (K/K') significantly compared to monosubstituted forms .

How do computational models explain the aerosol behavior of this compound compared to oxalic acid?

Methodological Answer:
Molecular dynamics (MD) simulations reveal distinct aggregation patterns:

  • Malonic Acid : Forms large spherical aggregates due to methylene group flexibility, favoring liquid-like mixed clusters with water at higher temperatures .
  • Oxalic Acid : Generates polydisperse, irregular clusters (max ~60 molecules) .
    Experimental validation involves:
  • CCN Activity Analysis : Measure cloud condensation nuclei (CCN) activation diameters, though malonic acid’s data may require correction for doubly charged particles .

What photochemical decomposition pathways generate malonyl radicals from this compound?

Methodological Answer:
UV irradiation in aqueous solutions produces malonyl radicals (·CH(COOH)₂) and hydrogen atoms as primary intermediates . Key steps:

Radical Initiation : Homolytic cleavage of C-H bonds under UV light.

Product Identification : HPLC analysis identifies succinic acid and CO₂ as stable end products.

Mechanistic Differentiation : Compare with Ce⁴⁺-mediated oxidation, which lacks hydrogen atom intermediates .

Methodological Challenges and Solutions

How to address inconsistencies in particle size distribution data for malonic acid aerosols?

Methodological Answer:
Challenges stem from artifacts like doubly charged particles or solvent entrapment. Solutions include:

  • Neutralization : Use a second neutralizer pre-DMA (Differential Mobility Analyzer) to stabilize charge states .
  • ADDEM Modeling : Predict critical activation diameters (dₐcₜ) by integrating surface tension and water activity data .

What structural modifications enhance the antiinflammatory activity of this compound derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Heterocyclic Substitution : N-[2-(6-Methoxy)benzothiazolyl] malonamic acid exhibits significant inhibition of carrageenin-induced edema (IC50 ~10 µM) .
  • Esterification : Ethyl esters improve bioavailability, enhancing in vivo efficacy .
  • Screening Workflow :
    • In Vitro Assays : Cyclooxygenase (COX) inhibition.
    • In Vivo Models : Rat paw edema measurement with dose-response profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.